molecular formula C19H13Cl2N3O B2749676 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339026-79-8

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2749676
CAS No.: 339026-79-8
M. Wt: 370.23
InChI Key: XAMYILVKUGHBQY-UHFFFAOYSA-N
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Description

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a chlorobenzyl group and a chlorophenyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

The synthesis of 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and chlorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O/c20-15-9-7-13(8-10-15)19-23-18-17(6-3-11-22-18)24(19)25-12-14-4-1-2-5-16(14)21/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMYILVKUGHBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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